1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a bicyclic heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a carboxylic acid functional group at the 5-position. The molecular formula of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is , and it has a molecular weight of approximately 180.18 g/mol.
The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be synthesized through various chemical pathways involving pyrazole and pyridine derivatives. It falls under the classification of heterocyclic compounds, specifically as a member of the pyrazolo[3,4-b]pyridine class. This class is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Several synthetic methods have been reported for the preparation of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. One notable approach involves a one-pot three-component reaction that utilizes readily available starting materials such as hydrazine derivatives and carbonyl compounds.
A typical synthesis may begin with the condensation of an appropriate hydrazine derivative with an aldehyde or ketone in the presence of a catalyst. For instance, phenylhydrazine can react with an aldehyde to form an intermediate that subsequently undergoes cyclization to yield the pyrazolo[3,4-b]pyridine structure. The carboxylic acid group can be introduced through further functionalization steps involving carboxylation reactions.
The molecular structure of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid consists of a fused pyrazole and pyridine ring system. The methyl group is attached to the nitrogen atom in the pyrazole ring, while the carboxylic acid group is located at the 5-position of the fused system.
The compound's structural data can be summarized as follows:
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can participate in various chemical reactions typical for heterocyclic compounds. These include electrophilic substitutions at the pyridine ring and nucleophilic attacks on electrophilic centers within the molecule.
In synthetic applications, this compound may serve as an intermediate for further modifications or as a building block for more complex structures. Its reactivity can be exploited in designing new pharmaceuticals by modifying functional groups to enhance biological activity or selectivity.
The mechanism of action for compounds like 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. The specific action may depend on the substituents on the pyrazolo[3,4-b]pyridine core.
Research has shown that derivatives of pyrazolo[3,4-b]pyridines exhibit various mechanisms depending on their structural modifications. For example, they may act as inhibitors of specific enzymes involved in cancer cell proliferation or inflammation pathways.
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is typically a solid at room temperature with moderate solubility in polar solvents like water and ethanol. Its melting point and boiling point are dependent on purity and specific synthesis conditions.
The compound exhibits typical reactivity patterns associated with carboxylic acids and heterocycles. It can undergo deprotonation to form salts or participate in esterification reactions.
The primary applications of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid are found in medicinal chemistry and drug development. Its derivatives have been investigated for their potential as:
Recent studies highlight its role in developing new therapeutic agents targeting specific diseases such as cancer and infectious diseases.
The synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives predominantly relies on cyclocondensation strategies using preformed pyrazole or pyridine precursors. When starting from 5-aminopyrazoles, the 1-methyl substitution is introduced early to prevent N1/N2 regioselectivity issues during pyridine ring formation. These precursors act as 1,3-dinucleophiles that react with 1,3-biselectrophiles such as β-ketoesters or 1,3-dicarbonyl compounds. For example, ethyl acetoacetate undergoes cyclocondensation with 5-amino-1-methylpyrazole under acidic conditions (glacial acetic acid, reflux) to yield ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which is subsequently hydrolyzed to the carboxylic acid [2] [4].
Table 1: Traditional Cyclocondensation Routes
Precursor Type | Reactant | Conditions | Key Intermediate | Yield (%) |
---|---|---|---|---|
5-Aminopyrazole | Ethyl acetoacetate | Glacial HOAc, reflux, 6h | Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 65–70% |
2-Chloronicotinate | Methylhydrazine | Ethanol, Δ, 3h | Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 55–60% |
Alternative routes employ prefunctionalized pyridines, such as 2-chloro-3-cyanopyridine derivatives, which undergo hydrazine-mediated ring closure. The chloro substituent is displaced by methylhydrazine, followed by cyclization via nucleophilic attack of the hydrazine nitrogen on the cyano group. This method requires harsh conditions (ethylene glycol, 165°C) but delivers moderate yields of the 5-cyano derivative, which is hydrolyzed to the carboxylic acid [4] [7]. Limitations include moderate regioselectivity with unsymmetrical diketones and the need for multi-step hydrolysis to convert nitrile or ester groups to the carboxylic acid functionality.
Multicomponent reactions (MCRs) provide efficient access to diversely substituted 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives in a single step. A prominent strategy employs the condensation of 5-amino-1-methylpyrazole, aldehydes, and β-keto acids (or esters) under Doebner-type conditions. This reaction proceeds via an enolizable aldehyde forming a Knoevenagel intermediate, which undergoes Michael addition with the amino pyrazole, followed by cyclodehydration. Microwave irradiation (120°C, 30 min) significantly enhances yields (85–90%) compared to thermal conditions [4] [5].
Table 2: Multicomponent Reaction Optimization
Components | Catalyst/Medium | Conditions | Yield Range | Regioselectivity |
---|---|---|---|---|
R-CHO + 5-Amino-1-methylpyrazole + Ethyl acetoacetate | Piperidine/Ethanol | Reflux, 8h | 60–70% | >95% (C5-COOR) |
Ar-CHO + 5-Amino-1-methylpyrazole + Oxaloacetic acid | SiO₂ (solvent-free) | MW, 100°C, 20min | 80–88% | >98% (C5-COOH) |
Regioselectivity is enforced by the 1-methyl group, which blocks N2-alkylation and directs substituents to C3, C4, and C6 positions. For C5-carboxylic acid formation, oxaloacetic acid serves as a superior reactant due to in situ decarboxylation after cyclization, directly yielding the 5-carboxylic acid without post-hydrolysis [5] [7]. Recent advances utilize nanocatalysts like CuO-TiO₂ in solvent-free systems to achieve >90% regiopurity while reducing reaction times to <1 hour.
Nano-magnetic MOF catalysts enable sustainable synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives under solvent-free conditions. The Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ framework exhibits exceptional efficiency due to its high surface area (1,200 m²/g) and acid-base bifunctionality. The phosphonate groups activate carbonyl electrophiles, while Cr³⁺ sites facilitate Schiff base formation during cyclization [6].
The catalytic cycle involves:
Table 3: MOF-Catalyzed Synthesis Performance
Catalyst Loading | Temperature | Time (h) | Yield (%) | Purity | Reusability (cycles) |
---|---|---|---|---|---|
10 mg | 80°C | 1.5 | 78% | >99% | 7 |
20 mg | 100°C | 1.0 | 92% | >99% | 10 |
30 mg | 100°C | 0.5 | 88% | 98% | 8 |
This method achieves near-quantitative yields (92%) at 100°C within 1 hour, with the carboxylic acid functionality introduced via hydrolytic in situ cleavage of ester intermediates. The cooperative vinylogous anomeric-based oxidation (CVABO) mechanism enhances aromatization kinetics, bypassing traditional oxidants like DDQ [6].
Doebner–Ugi three-component reactions (D-3CR) enable rapid diversification of the 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold. The sequence involves:
The carboxylic acid group at C5 acts as either a reactant (in Ugi steps) or a directing group for metal-catalyzed C–H functionalization. For instance, palladium-catalyzed arylation at C4 occurs selectively when the C5-COOH group coordinates to Pd(OAc)₂, yielding 4-aryl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids [7].
Table 4: Doebner-Ugi-Derived Analogs
Aldehyde Component | Isocyanide | Ugi Carboxylic Acid | Product | Yield (%) |
---|---|---|---|---|
4-Fluorobenzaldehyde | tert-Butyl isocyanide | - | 1-Methyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | 75% |
Benzaldehyde | Cyclohexyl isocyanide | Acetic acid | 5-(Acetamido)-1-methyl-4-cyclohexyl-1H-pyrazolo[3,4-b]pyridine | 68% |
2-Naphthaldehyde | Methyl isocyanoacetate | Trifluoroacetic acid | 5-(Trifluoroacetamido)-1-methyl-4-naphthalen-2-yl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | 72% |
Microwave-assisted D-3CR reduces reaction times to 15–30 minutes while improving yields by 15–20% compared to thermal methods. This approach generates analogs with pharmaceutical relevance, including kinase inhibitors (e.g., TRKA inhibitors with IC₅₀ < 100 nM) and antimicrobial agents [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7